molecular formula C6H8N2O2 B556039 3-(1H-imidazol-4-yl)propanoic acid CAS No. 1074-59-5

3-(1H-imidazol-4-yl)propanoic acid

Cat. No. B556039
CAS RN: 1074-59-5
M. Wt: 140.14 g/mol
InChI Key: ZCKYOWGFRHAZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084135B1

Procedure details

Urocanic acid (compound i, where R2 is H)(1.38 g, 10.0 mmol) was dissolved in 5% aqueous HCl (20 ml) plus MeOH (15 ml) containing 10% Pd on carbon (100 mg) and the mixture was shaken overnight under about 30 psi H2. The catalyst was removed by filtration through a 3 cm pad of diatomaceous earth and the filtrate was concentrated to a solid and dried overnight under vacuum. The crude material was used without further purification. Mass spec. 141.4 MH+
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1/[CH:6]=[CH:7]/[C:8]([OH:10])=[O:9].CO>Cl.[Pd]>[NH:3]1[C:2]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:1][N:5]=[CH:4]1

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C1=C(NC=N1)/C=C/C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(NC=N1)/C=C/C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken overnight under about 30 psi H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a 3 cm pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude material was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C=NC=C1CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.